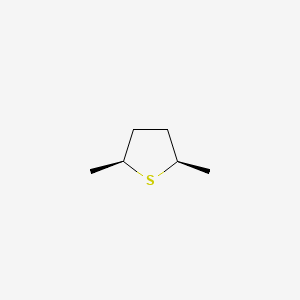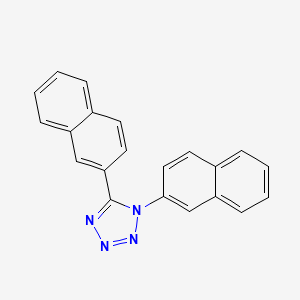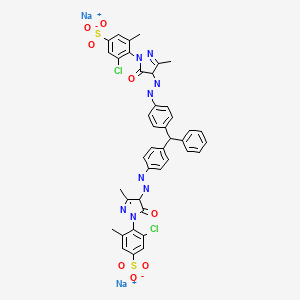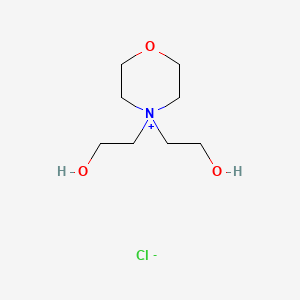
1-Benzyl-5-(2h-tetrazol-5-yl)-1h-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Métodos De Preparación
The synthesis of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be approached through several synthetic routes. One common method involves the reaction of benzylamine with 5-(2H-tetrazol-5-yl)-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. Industrial production methods may involve more scalable approaches, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparación Con Compuestos Similares
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be compared with other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-(2H-Tetrazol-5-yl)-1H-imidazole: A closely related compound with similar reactivity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10553-42-1 |
|---|---|
Fórmula molecular |
C11H11N7 |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
1-benzyl-5-(2H-tetrazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C11H11N7/c12-10-9(11-14-16-17-15-11)18(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15,16,17) |
Clave InChI |
PKFYHNTYNHGEBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NNN=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



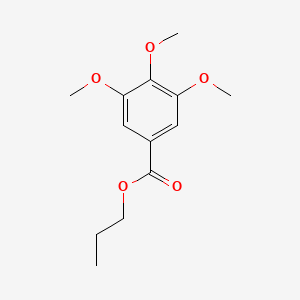
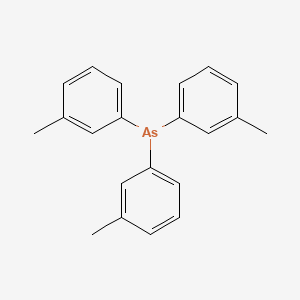

![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
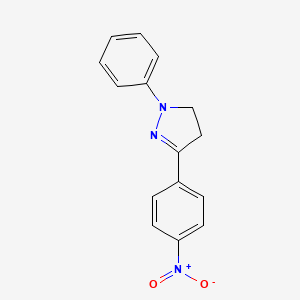
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
